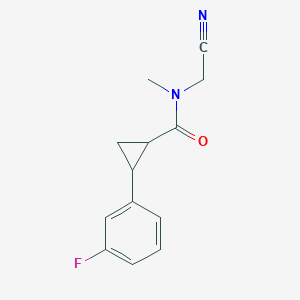
Methyl 2,3-difluoroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,3-difluoroisonicotinate” is a chemical compound with the molecular formula C7H5F2NO2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methyl ester . The molecular weight of the compound is 173.12 .Applications De Recherche Scientifique
Ultrasound-Assisted Adsorption Studies
Research has utilized ultrasonic power as a tool in the adsorption of various compounds onto novel composites for environmental applications, such as the removal of dyes and metal ions from wastewater. This technique may potentially apply to compounds similar to Methyl 2,3-difluoroisonicotinate (Asfaram et al., 2015).
Cold Methyl Radicals in Magnetic Fields
A study on methyl radicals, which are structurally related to this compound, demonstrated the trapping of these radicals in magnetic fields. This research has implications for studying cold molecules and their reactivities at low temperatures (Liu et al., 2016).
Internal Rotation in Halogenated Toluenes
Investigation of internal rotation in halogenated toluenes, which share some structural similarities with this compound, has been conducted to understand molecular structures and dynamics (Nair et al., 2018).
Photocatalytic Degradation Studies
Various studies have explored photocatalytic degradation of organic compounds using catalysts like titanium dioxide. These studies are significant for environmental cleaning and water treatment, which might be relevant for the degradation of compounds related to this compound (Meng et al., 2009).
Laser-Induced Fluorescence Spectroscopy
Research using laser-induced fluorescence spectroscopy of radicals provides insights into molecular structures and dynamics, which could be relevant for understanding the behavior of compounds like this compound (Lin et al., 2012).
Sonophotocatalytic Degradation
The sonophotocatalytic degradation of dyes in the presence of catalysts like TiO2 has been studied, which could be applicable to the degradation of similar compounds (Bejarano-Pérez & Suarez-Herrera, 2007).
Mécanisme D'action
- Methyl 2,3-difluoroisonicotinate is a chemical compound with the molecular formula C7H5F2NO2. Unfortunately, specific information about its primary targets remains scarce in the literature .
- Rubefacients cause localized vasodilation by stimulating blood flow in the capillaries near the skin’s surface. This increased blood flow results in redness and warmth, which may alleviate pain and promote healing .
Target of Action
Mode of Action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2,3-difluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCABRBOMTXCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2913602.png)


![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)
![3-[[4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B2913611.png)
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)
![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
